
7-Bromo-N-Boc-4-aminoisochromane
Description
7-Bromo-N-Boc-4-aminoisochromane is a heterocyclic compound characterized by an isochromane backbone substituted with a bromine atom at position 7 and a tert-butoxycarbonyl (Boc)-protected amine group at position 3. The Boc group enhances the compound’s stability, making it a critical intermediate in pharmaceutical synthesis, particularly for drug candidates requiring selective amine protection during multi-step reactions.
Properties
Molecular Formula |
C14H18BrNO3 |
---|---|
Molecular Weight |
328.20 g/mol |
IUPAC Name |
tert-butyl N-(7-bromo-3,4-dihydro-1H-isochromen-4-yl)carbamate |
InChI |
InChI=1S/C14H18BrNO3/c1-14(2,3)19-13(17)16-12-8-18-7-9-6-10(15)4-5-11(9)12/h4-6,12H,7-8H2,1-3H3,(H,16,17) |
InChI Key |
CTERBBHEWMRWIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCC2=C1C=CC(=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-N-Boc-4-aminoisochromane typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine or sodium bicarbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and Boc protection reactions, utilizing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-N-Boc-4-aminoisochromane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium carbonate can be used for nucleophilic substitution reactions.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used to remove the Boc group.
Major Products
Substitution: Depending on the nucleophile used, various substituted isochromane derivatives can be obtained.
Deprotection: The major product is the free amine derivative of the compound.
Scientific Research Applications
7-Bromo-N-Boc-4-aminoisochromane has several applications in scientific research:
Biology: The compound can be used to study the effects of brominated and Boc-protected amino compounds on biological systems.
Industry: Used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 7-Bromo-N-Boc-4-aminoisochromane involves its reactivity due to the presence of the bromine atom and the Boc-protected amino group. The bromine atom can participate in electrophilic substitution reactions, while the Boc group can be selectively removed to reveal the reactive amine group .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 7-Bromo-N-Boc-4-aminoisochromane with structurally related brominated chromanones and amines, focusing on molecular features, substituent effects, and functional group contributions.
Structural and Molecular Comparisons
Notes:
- Boc Protection: The Boc group in this compound distinguishes it from unprotected amines like 6-Bromo-7-methylchroman-4-amine, improving solubility and reducing reactivity during synthetic processes .
- Substituent Positioning: Bromine at position 7 (vs.
- Functional Group Diversity: The ketone group in chromanones (e.g., 7-Bromo-6-fluorochroman-4-one) confers reactivity toward nucleophilic additions, whereas the Boc-protected amine enables selective deprotection for downstream functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.